N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound features a unique structure combining a nicotinamide core with a trifluoromethyl group, a thiophene ring, and a hydroxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
Formation of the Hydroxyethoxy Intermediate: The initial step involves the reaction of ethylene oxide with a suitable alcohol to form the hydroxyethoxy intermediate.
Thiophene Substitution: The hydroxyethoxy intermediate is then reacted with a thiophene derivative under basic conditions to introduce the thiophene ring.
Nicotinamide Coupling: The resulting compound is coupled with 6-(trifluoromethyl)nicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between nicotinamide derivatives and biological macromolecules. Its trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Medicine
In medicine, derivatives of nicotinamide are known for their anti-inflammatory and antioxidant properties. This compound could be investigated for similar therapeutic effects, particularly in the treatment of conditions involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique reactivity profile makes it a valuable intermediate in the synthesis of various high-value products.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes involved in redox reactions, while the trifluoromethyl group can enhance binding affinity to certain proteins. The thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the trifluoromethyl and thiophene groups.
6-(Trifluoromethyl)nicotinic acid: Lacks the hydroxyethoxy and thiophene substituents.
Thiophene derivatives: Compounds containing the thiophene ring but lacking the nicotinamide core.
Uniqueness
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiophene ring provides additional sites for chemical modification.
This detailed overview highlights the multifaceted nature of this compound, showcasing its potential across various scientific disciplines
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c16-15(17,18)13-4-3-10(8-19-13)14(22)20-9-11(23-6-5-21)12-2-1-7-24-12/h1-4,7-8,11,21H,5-6,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHTDKBXQOALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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